molecular formula C20H20N2O2 B2596087 ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate CAS No. 400078-14-0

ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate

Cat. No. B2596087
CAS RN: 400078-14-0
M. Wt: 320.392
InChI Key: AWOLVKCBGKERNC-OUKQBFOZSA-N
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Description

This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in many natural compounds such as vitamins and enzymes .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, which consists of a fused benzene and imidazole ring. The ethyl acetate group would be attached to one of the nitrogen atoms in the imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate and its derivatives have been synthesized and characterized, revealing potential for various applications. The synthesis involves reactions such as the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by reactions with ethyl chloroacetate and hydrazine hydrate to produce compounds with antimicrobial activity. These compounds were evaluated for their antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans and Aspergillus flavus, showing promising results in some derivatives (Salahuddin et al., 2017).

Antimicrobial Activity

Further research on benzimidazole derivatives synthesized from reactions with ethyl chloroacetate has shown a range of biological activities. These include compounds with varying degrees of antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents (Kristina Mickevičienė et al., 2014). Similarly, derivatives synthesized by nucleophilic substitution and further reactions have shown good activity towards Gram-positive bacteria, with moderate activity against fungi, suggesting a focus on targeting specific microbial strains (K F Ansari & C Lal, 2009).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzimidazole derivatives to understand the correlation between their structure and antibacterial activity. This research has led to insights into how physicochemical properties influence antimicrobial efficacy, providing a foundation for designing more effective compounds (Y. El-kilany et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods have been explored, such as using ionic liquids under ultrasonic irradiation for the synthesis of imidazole derivatives. This approach offers advantages in terms of efficiency, yield, and environmental impact, showcasing the potential of modern synthesis techniques in the development of benzimidazole derivatives (Hongjun Zang et al., 2010).

Crystal Structure and Spectroscopic Analysis

The crystal structure and spectroscopic properties of benzimidazole derivatives have been studied, providing detailed insights into their molecular configurations. This information is crucial for understanding the interactions that govern their biological activity and for guiding the synthesis of more targeted compounds (Laila El Foujji et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some benzimidazole derivatives are used as proton pump inhibitors, while others have antifungal or antiparasitic activity .

Future Directions

The future directions for this compound would depend on its specific applications. Benzimidazole derivatives are currently being studied for their potential use in medicine, agriculture, and industry .

properties

IUPAC Name

ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-24-20(23)14-22-18-7-5-4-6-17(18)21-19(22)13-12-16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOLVKCBGKERNC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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